4-Ethoxybenzylzinc chloride

Catalog No.
S1910241
CAS No.
308796-29-4
M.F
C9H11ClOZn
M. Wt
236 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethoxybenzylzinc chloride

CAS Number

308796-29-4

Product Name

4-Ethoxybenzylzinc chloride

IUPAC Name

chlorozinc(1+);1-ethoxy-4-methanidylbenzene

Molecular Formula

C9H11ClOZn

Molecular Weight

236 g/mol

InChI

InChI=1S/C9H11O.ClH.Zn/c1-3-10-9-6-4-8(2)5-7-9;;/h4-7H,2-3H2,1H3;1H;/q-1;;+2/p-1

InChI Key

IHVIABSDZIDBFT-UHFFFAOYSA-M

SMILES

CCOC1=CC=C(C=C1)[CH2-].Cl[Zn+]

Canonical SMILES

CCOC1=CC=C(C=C1)[CH2-].Cl[Zn+]
  • Organometallic Reagent: Its structure suggests it functions as an organozinc compound. Organozinc reagents are well-established tools for creating carbon-carbon bonds. They are particularly useful for Negishi coupling reactions, which join two organic fragments together [].

Current Availability of Information:

  • Limited research data: Extensive scientific literature on the specific applications of 4-Ethoxybenzylzinc chloride seems to be scarce.
  • Commercially available solution: Chemical suppliers like Sigma-Aldrich offer 4-Ethoxybenzylzinc chloride solutions, indicating its potential use in research labs [].

Future Research Directions:

  • Negishi coupling reactions: As mentioned earlier, its ability to participate in Negishi reactions for targeted organic synthesis is a possibility.
  • Organic material development: Organozinc compounds can be used in the creation of functional organic materials. Research into its use for such applications might be a future direction.

Important Note:

  • Safety precautions: Since 4-Ethoxybenzylzinc chloride contains zinc, a reactive metal, it's likely to be air and moisture sensitive. Researchers handling this compound should strictly adhere to safety protocols for working with organometallic reagents.

4-Ethoxybenzylzinc chloride is an organozinc compound with the molecular formula C9_9H11_{11}ClOZn. It is characterized by the presence of a benzyl group substituted with an ethoxy group and coordinated with zinc and chloride ions. This compound is typically used in organic synthesis due to its ability to act as a nucleophile in various

, primarily due to its nucleophilic properties. Some notable reactions include:

  • Cross-Coupling Reactions: It can engage in cross-coupling reactions with various electrophiles, such as aryl halides, to form biaryl compounds. This is facilitated by transition metal catalysts (e.g., palladium).
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxybenzyl group acts as a nucleophile, attacking electrophilic centers.
  • Addition Reactions: It can add to carbonyl compounds, leading to the formation of alcohols after hydrolysis.

These reactions make 4-Ethoxybenzylzinc chloride a valuable reagent in synthetic organic chemistry .

The synthesis of 4-Ethoxybenzylzinc chloride typically involves the reaction of 4-ethoxybenzyl bromide (or another suitable halide) with zinc metal in the presence of a solvent such as tetrahydrofuran. The general reaction can be summarized as follows:

4 Ethoxybenzyl bromide+Zn4 Ethoxybenzylzinc chloride\text{4 Ethoxybenzyl bromide}+\text{Zn}\rightarrow \text{4 Ethoxybenzylzinc chloride}

This method allows for the formation of the organozinc compound under mild conditions, making it suitable for various synthetic applications .

4-Ethoxybenzylzinc chlorideEthoxy group enhances solubility and nucleophilicityOrganic synthesis, pharmaceuticals4-Fluorobenzylzinc chlorideFluorine substituent may enhance electrophilicityCross-coupling reactions2-Ethoxybenzylzinc chlorideOrtho substitution affects stericsSimilar applications but different reactivity

This comparison highlights how subtle changes in structure can lead to significant differences in chemical behavior and application potential .

Several compounds are structurally similar to 4-Ethoxybenzylzinc chloride, including:

  • 4-Fluorobenzylzinc chloride: Contains a fluorine substituent instead of an ethoxy group; used similarly in cross-coupling reactions but may exhibit different reactivity due to the electronegative fluorine atom.
  • 2-Ethoxybenzylzinc chloride: Similar structure but with the ethoxy group positioned at the ortho position relative to the zinc attachment; may show different steric and electronic properties affecting its reactivity.

Comparison Table

CompoundUnique Features

Dates

Modify: 2023-08-16

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